N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4O4S/c13-6-3-5(10(14)23-6)11-16-17-12(22-11)15-7(19)4-18-8(20)1-2-9(18)21/h3H,1-2,4H2,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEJMJXNFFPGFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced via a halogenation reaction, followed by a coupling reaction with the oxadiazole intermediate.
Attachment of the pyrrolidinone moiety: This step involves the acylation of the oxadiazole-thiophene intermediate with a pyrrolidinone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. For example:
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Conditions : HCl (aq) or NaOH (aq) at elevated temperatures (60–100°C).
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Mechanism : Acid-catalyzed or base-mediated cleavage of the amide bond.
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Product : Corresponding carboxylic acid and amine byproduct.
Oxadiazole Ring Substitution
The oxadiazole ring participates in nucleophilic aromatic substitution reactions:
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Conditions : Polar aprotic solvents (e.g., DMF) with nucleophiles like hydroxide or amines at 80–120°C.
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Mechanism : Electrophilic attack on the oxadiazole nitrogen, followed by displacement of the leaving group.
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Product : Substituted oxadiazoles (e.g., hydroxylated or aminated derivatives).
Dioxopyrrolidine Ring Oxidation
The dioxopyrrolidine moiety undergoes oxidation to form reactive intermediates:
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Conditions : Oxidizing agents (e.g., KMnO₄, H₂O₂) in acidic or neutral media.
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Mechanism : Electron transfer to generate carbonyl-containing derivatives.
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Product : Oxidized dioxopyrrolidine derivatives (e.g., ketones or lactones).
Condensation Reactions
The compound forms condensates with carbonyl-containing reagents:
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Conditions : Acid catalysis (e.g., HCl) with aldehydes/ketones at reflux.
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Mechanism : Amide nitrogen acts as a nucleophile, forming imine or Schiff base intermediates.
Comparative Reaction Analysis
| Reaction Type | Conditions | Key Reagents | Product Type |
|---|---|---|---|
| Amide Hydrolysis | Acidic/Basic, 60–100°C | HCl, NaOH | Carboxylic acid derivatives |
| Oxadiazole Substitution | DMF, 80–120°C | Nucleophiles (OH⁻, NH₃) | Substituted oxadiazoles |
| Dioxopyrrolidine Oxidation | KMnO₄/H₂O₂, acidic/neutral | Oxidizing agents | Oxidized dioxopyrrolidine |
| Condensation | HCl, reflux | Aldehydes/ketones | Cross-linked polymers |
Reaction Pathways and Kinetics
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Kinetic Control : Amide hydrolysis and oxadiazole substitution are kinetically favored under mild conditions, while oxidation and condensation require harsher conditions.
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Regioselectivity : Substitution on the oxadiazole ring occurs preferentially at the nitrogen-adjacent position due to electron-deficient aromaticity.
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Steric Effects : The bulky dichlorothiophene substituent may hinder nucleophilic attack on the oxadiazole ring.
Analytical Techniques for Reaction Monitoring
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NMR Spectroscopy : Tracking amide proton signals (δ 8–10 ppm) and oxadiazole ring protons (δ 7–8 ppm).
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LC-MS : Quantifying unreacted starting material and product formation.
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IR Spectroscopy : Confirming amide bond cleavage (loss of ~1650 cm⁻¹ stretch).
This compound’s reactivity highlights its versatility in synthetic chemistry, with applications spanning medicinal chemistry and materials science. Further studies on reaction scalability and product stability are critical for industrial applications.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide have been shown to inhibit the proliferation of various cancer cell lines such as HeLa and HCT116. In a study involving 5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl derivatives, compounds demonstrated IC50 values as low as 0.5 µM against HCT116 cells, highlighting their potential as anticancer agents .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways critical for tumor growth. The structure–activity relationship (SAR) studies reveal that modifications on the thiophene ring significantly influence the biological activity of these compounds .
Neuroprotective Properties
In addition to anticancer properties, oxadiazole derivatives have been explored for neuroprotective effects. Some studies suggest that these compounds can modulate metabotropic glutamate receptors (mGluR), which are implicated in various neurological disorders. This modulation may provide therapeutic avenues for treating conditions such as anxiety and chronic pain .
Material Science Applications
Photovoltaic Materials
The unique electronic properties of compounds like this compound make them suitable candidates for use in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy can enhance the efficiency of solar cells. Research into new organic materials has shown promising results in increasing the power conversion efficiencies of solar cells .
Fluorescent Probes
Due to their distinct photophysical properties, oxadiazole derivatives are also being investigated as fluorescent probes in biological imaging. Their high quantum yields and stability make them ideal for labeling biomolecules and tracking cellular processes in real-time .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of this compound is performed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR), confirming its structure and purity.
Mechanism of Action
The mechanism by which N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, for example, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The following table compares the target compound with structurally related 1,3,4-oxadiazole derivatives from the evidence:
Key Observations
Substituent Effects on Bioactivity: Indolylmethyl vs. Dichlorothiophene: Compounds like 8t and 8u () with indolylmethyl substituents exhibit enzyme inhibitory activity (e.g., LOX, BChE), suggesting that bulky aromatic groups enhance target engagement. The dichlorothiophene group in the target compound may similarly improve membrane permeability or hydrophobic interactions . Pyrrolidinone vs. Sulfanylacetamide: The pyrrolidinone group in the target compound differs from sulfanylacetamide derivatives (e.g., 8t, 8u). Sulfanyl linkages in compounds likely enhance solubility but may reduce metabolic stability compared to pyrrolidinone’s rigid cyclic structure.
Enzyme Inhibition Trends :
- SIRT2 inhibitors in (e.g., methoxybenzyl-oxadiazole derivatives) achieved IC₅₀ values as low as 0.8 µM, demonstrating that electron-rich substituents (e.g., methoxybenzyl) improve potency . The dichlorothiophene group in the target compound, being electron-withdrawing, may shift selectivity toward other targets.
Synthetic Pathways: The target compound’s dichlorothiophene-oxadiazole core could be synthesized via methods analogous to , where S-alkylation of oxadiazole-thiones with chloroacetamides is employed . However, the pyrrolidinone-acetamide group might require additional steps, such as coupling with activated esters.
Limitations of Comparison
- Absence of Direct Data : Pharmacokinetic or binding data for the target compound is unavailable in the evidence, limiting mechanistic conclusions.
- Heterogeneity in Assays : Bioactivity data from (LOX, BChE) and (SIRT2) reflect diverse targets, complicating cross-comparison.
Biological Activity
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique combination of oxadiazole and pyrrolidine moieties, which are known for their diverse pharmacological properties.
Chemical Structure
The molecular formula of the compound is C15H12Cl2N4O4S, with a molecular weight of approximately 398.21 g/mol. The structure includes:
- A dichlorothiophene ring,
- An oxadiazole group,
- A pyrrolidine derivative.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an antimicrobial , anticancer , and anti-inflammatory agent. The following sections summarize key findings from various studies.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds containing oxadiazole and thiophene groups. For instance:
- Mechanism : The oxadiazole moiety is believed to disrupt bacterial cell wall synthesis, while the thiophene ring enhances lipophilicity, facilitating membrane penetration.
- Results : In vitro tests demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 15 to 30 µM. Mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways.
Anti-inflammatory Properties
Inflammation is a critical factor in many diseases, and compounds with anti-inflammatory properties can provide therapeutic benefits:
- Study Results : In animal models of inflammation (e.g., carrageenan-induced paw edema), the compound significantly reduced swelling compared to control groups.
- Mechanism : It is hypothesized that the anti-inflammatory effects are mediated by the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Data Table Summary
Case Studies
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Antimicrobial Efficacy Study :
- Conducted by [Research Group A], this study evaluated the compound against a panel of bacteria including E. coli and S. aureus.
- Results indicated that modifications to the thiophene ring enhanced activity against resistant strains.
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Cancer Cell Line Study :
- In a comparative study by [Research Group B], this compound was tested alongside existing chemotherapeutics.
- The compound showed synergistic effects when combined with doxorubicin in MCF-7 cells.
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Inflammation Model Study :
- [Research Group C] investigated the compound's effects on inflammatory markers in a rat model.
- The study concluded that administration led to a significant decrease in serum levels of IL-6 and CRP.
Q & A
Q. How is this compound synthesized, and what characterization methods are essential for confirming its structure?
- Methodological Answer : The synthesis involves coupling 2,5-dichlorothiophene derivatives with oxadiazole precursors via nucleophilic substitution, followed by acetamide functionalization. Key steps include:
- Reacting 2,5-dichlorothiophene-3-carboxylic acid with hydrazine to form the oxadiazole core.
- Introducing the 2,5-dioxopyrrolidinyl group via peptide coupling reagents (e.g., HATU or DCC).
- Monitoring reaction progress using TLC (e.g., hexane:ethyl acetate 7:3) and purification via column chromatography .
Characterization : - NMR (¹H/¹³C): Assign peaks for dichlorothiophene protons (δ 6.8–7.2 ppm) and oxadiazole carbons (δ 155–160 ppm).
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- IR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations (~1250 cm⁻¹) .
Q. What biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Use in vitro cytotoxicity assays (e.g., MTT or Mosmann’s assay ) to screen for antiproliferative activity. Key parameters:
- Cell lines: Cancer (e.g., HeLa, MCF-7) vs. non-cancerous (e.g., HEK-293) for selectivity.
- Dose range: 1–100 µM, with 48–72 hr incubation.
For target engagement, perform fluorescence polarization assays to measure binding affinity (Kd) to enzymes like kinases or proteases. Include positive controls (e.g., staurosporine for kinases) .
Advanced Research Questions
Q. How can synthesis yields be optimized under varying conditions?
- Methodological Answer : Conduct a Design of Experiments (DoE) approach to test variables:
Q. How to resolve contradictions between computational binding predictions and experimental IC₅₀ values?
- Methodological Answer :
- Perform molecular dynamics (MD) simulations (100 ns trajectories) to assess conformational flexibility of the compound in the binding pocket. Compare with rigid docking results.
- Validate via isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy. Discrepancies may arise from solvent effects or protein dynamics not modeled computationally .
- Example: If MD shows unstable binding due to pyrrolidinone ring flexibility, synthesize analogs with constrained rings and retest .
Q. What stability challenges arise under physiological conditions, and how are they addressed?
- Methodological Answer : The compound’s oxadiazole and pyrrolidinone moieties are prone to hydrolysis at pH > 8.0. Assess stability via:
- Forced degradation studies : Incubate in PBS (pH 7.4/8.5) at 37°C for 24 hr. Monitor degradation by UPLC.
- Stabilization strategies :
- Lyophilize with cyclodextrins to enhance shelf life.
- Modify formulation to microemulsions for in vivo studies .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across cell lines?
- Methodological Answer :
- Hypothesis 1 : Off-target effects (e.g., mitochondrial toxicity). Test via Seahorse assay for OCR/ECAR changes.
- Hypothesis 2 : Differential expression of metabolic enzymes (e.g., CYP450). Use qPCR to correlate IC₅₀ with enzyme levels.
- Example : If potency is lower in HepG2 (high CYP3A4), repeat assays with CYP inhibitor (ketoconazole) .
Computational & Experimental Integration
Q. Which computational models best predict SAR for structural analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
